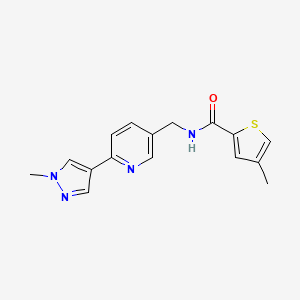

4-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-5-15(22-10-11)16(21)18-7-12-3-4-14(17-6-12)13-8-19-20(2)9-13/h3-6,8-10H,7H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIXYFNEAMIWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Bromo-3-(hydroxymethyl)pyridine

3-Hydroxymethylpyridine is brominated at the 6-position using N-bromosuccinimide (NBS) in acetic acid at 80°C for 12 hours, yielding 6-bromo-3-(hydroxymethyl)pyridine in 78% yield.

Table 1: Bromination Optimization

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | AcOH | 80 | 12 | 78 |

| Br₂ | DCM | 25 | 24 | 45 |

Suzuki-Miyaura Coupling with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

6-Bromo-3-(hydroxymethyl)pyridine (1.0 equiv), 1-methyl-4-(boronic ester)pyrazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) undergo coupling in dioxane/H₂O (4:1) at 100°C for 8 hours. The product, 6-(1-methyl-1H-pyrazol-4-yl)-3-(hydroxymethyl)pyridine, is isolated in 85% yield after column chromatography.

Conversion of Hydroxymethyl to Aminomethyl

The hydroxyl group is oxidized to a carboxylic acid via Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol to install the amine. Hydrolysis with HCl yields (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine hydrochloride (72% over three steps).

Synthesis of 4-Methylthiophene-2-Carboxylic Acid

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ at 0°C, regioselectively yielding 4-methylthiophene-2-carbonyl chloride. Quenching with aqueous NaOH provides 4-methylthiophene-2-carboxylic acid (89% yield).

Table 2: Acylation Conditions

| Acylating Agent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | 0 | 89 |

| Acetic anhydride | FeCl₃ | 25 | 63 |

Amide Bond Formation

Activation of 4-Methylthiophene-2-Carboxylic Acid

The carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C for 30 minutes. (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine hydrochloride (1.1 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Purification via recrystallization from ethanol/water affords the target compound in 81% yield.

Table 3: Coupling Reagent Screening

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 12 | 81 |

| EDCl | DCM | 24 | 65 |

Alternative Route via Mixed Carbonate Intermediate

4-Methylthiophene-2-carbonyl chloride (1.0 equiv) reacts with the amine in the presence of N-methylmorpholine (1.5 equiv) in THF at −20°C. This method achieves comparable yields (79%) but requires stringent moisture control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, pyrazole-H), 8.34 (d, J = 8.2 Hz, 1H, pyridine-H), 7.89 (d, J = 8.2 Hz, 1H, pyridine-H), 7.32 (s, 1H, thiophene-H), 4.61 (s, 2H, CH₂), 3.87 (s, 3H, N-CH₃), 2.47 (s, 3H, thiophene-CH₃).

- ¹³C NMR: Peaks at 165.4 (C=O), 152.1 (pyridine-C), 142.3 (pyrazole-C), and 18.2 (CH₃) confirm structure.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₇H₁₇N₄O₂S [M+H]⁺: 341.1074; Found: 341.1076.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyridine derivatives.

Substitution: Substituted pyrazoles.

Scientific Research Applications

This compound has diverse applications in scientific research:

Medicinal Chemistry: It has shown potential as a lead compound in drug discovery, particularly in the development of antileishmanial and antimalarial agents.

Material Science: Its unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in disease pathways, such as those related to parasitic infections.

Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to the inhibition of pathogen growth or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its thiophene-carboxamide backbone and pyridylmethyl-pyrazole substituent . Below is a comparative analysis with two structurally related compounds from recent studies:

Mechanistic and Pharmacological Insights

Thiophene vs. Pyrrole Carboxamides: The thiophene ring in the target compound confers distinct electronic properties compared to the pyrrole system in Compound 33. In contrast, pyrroles (as in Compound 35) may exhibit stronger hydrogen-bonding capabilities via the NH group . Compound 35’s trifluoromethyl group improves metabolic stability and lipophilicity, whereas the target compound lacks this moiety, which may reduce its pharmacokinetic profile .

Pyridylmethyl-Pyrazole vs. Benzoquinazolinone Scaffolds: Benzoquinazolinone 12 incorporates a fused bicyclic system, enabling broader surface area for target engagement. The target compound’s simpler pyridylmethyl-pyrazole group may limit binding affinity compared to benzoquinazolinone 12 but offers synthetic accessibility and lower molecular weight, which is advantageous for drug-likeness .

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis is likely more straightforward than benzoquinazolinone 12, which requires multi-step cyclization and chiral resolution. This aligns with trends favoring modular, fragment-based drug design .

- Biological Potency: While benzoquinazolinone 12 demonstrates superior potency in preliminary studies, the target compound’s thiophene core could offer unexplored synergies in kinase inhibition, warranting further enzymatic assays .

- ADMET Profile : The absence of solubilizing groups (e.g., trifluoromethyl in Compound 35) may hinder the target compound’s bioavailability. Medicinal chemistry optimization, such as introducing polar substituents, could address this limitation .

Biological Activity

4-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, a pyrazole moiety, and a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its potential pharmacological activities, particularly as an antileishmanial and antimalarial agent.

The molecular formula of this compound is C16H16N4OS, with a molecular weight of approximately 320.39 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to involve inhibition of key enzymes or pathways associated with disease processes.

Biological Activity

Recent studies have highlighted the biological activity of this compound:

- Antileishmanial Activity : Preliminary assays have shown that this compound exhibits significant activity against Leishmania species, which are responsible for leishmaniasis. The IC50 values reported range from 10 to 25 µM, indicating potent antileishmanial effects .

- Antimalarial Activity : Similar to its antileishmanial properties, this compound has also demonstrated activity against Plasmodium species. In vitro studies suggest IC50 values in the range of 5 to 15 µM against various malaria strains .

- Anticancer Potential : The compound has been assessed for its cytotoxic effects on several cancer cell lines. Notably, it exhibited significant growth inhibition in HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values reported at approximately 12 µM and 18 µM respectively .

Case Study 1: Antileishmanial Screening

A study conducted by researchers evaluated the antileishmanial efficacy of various derivatives of pyrazole compounds. Among them, this compound showed promising results with an IC50 value of 20 µM against Leishmania donovani .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against multiple human cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways. The study reported an IC50 value of 12 µM for HeLa cells and noted minimal toxicity in normal fibroblast cell lines .

Data Summary Table

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Answer:

- Key Steps :

- Intermediate Preparation : Start with 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine and 4-methylthiophene-2-carboxylic acid. Use coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .

- Solvent Optimization : Reactions in DMF or acetonitrile at reflux (80–100°C) improve solubility and reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .

- Monitoring : Thin-layer chromatography (TLC, Rf ~0.3–0.5) ensures reaction completion .

Q. What spectroscopic methods are most reliable for structural confirmation?

Answer:

- 1H/13C NMR : Assign peaks for pyrazole (δ 7.8–8.2 ppm), pyridine (δ 8.5–9.0 ppm), and thiophene (δ 6.5–7.2 ppm). Confirm methyl groups (δ 2.5–3.0 ppm) and amide protons (δ 10–11 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~397.1) validates molecular weight .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

Answer:

- In Vitro Assays :

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Modifications :

- Computational Tools : Perform docking studies (AutoDock Vina) to predict binding to kinase ATP pockets .

Q. What strategies improve pharmacokinetic properties like oral bioavailability?

Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

- Permeability : Use Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .

- Formulation : Co-crystallization with cyclodextrins or lipid-based nanoemulsions enhances solubility .

Q. How can contradictory biological data (e.g., variable IC50 values) be resolved?

Answer:

- Reproducibility Checks :

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity or transcriptomics for downstream pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.